Ethyl 3,4-difluorobenzoate
Overview
Description
Ethyl 3,4-difluorobenzoate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
Ethyl 3,4-difluorobenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: Used in the manufacture of agrochemicals, dyes, and polymers .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Ethyl 3,4-difluorobenzoate is a chemical compound with the formula C9H8F2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
Its physical properties, such as a molecular weight of 186.16 and a boiling point of 96°C , suggest that it might have good bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s typically stored at room temperature . Additionally, its volatility suggests that it might evaporate under certain conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,4-difluorobenzoate can be synthesized through the esterification of 3,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification ensures consistent product quality and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Substituted benzoates.
Reduction: 3,4-difluorobenzyl alcohol.
Hydrolysis: 3,4-difluorobenzoic acid and ethanol .
Comparison with Similar Compounds
Ethyl 3,4-difluorobenzoate can be compared with other fluorinated benzoates:
- Ethyl 2,4-difluorobenzoate
- Ethyl 3,5-difluorobenzoate
- Ethyl 2,3-difluorobenzoate
Uniqueness:
- The specific positioning of fluorine atoms at the 3 and 4 positions on the benzene ring imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Compared to other difluorobenzoates, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIWNSXGZXESSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371890 | |
Record name | ethyl 3,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144267-96-9 | |
Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144267-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144267969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ethyl 3,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144267-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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